Taz posa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of “Taz posa” involves several steps, including the interaction with 14-3-3 protein and its activity being controlled by nuclear-cytosol localization in a phosphorylation-dependent manner . The industrial production methods for “this compound” are still under research, but it is known that it shares structural and functional similarities with yes-associated protein .

Análisis De Reacciones Químicas

“Taz posa” undergoes various chemical reactions, including phosphorylation and ubiquitination in response to Hippo signaling . Common reagents used in these reactions include mammalian Ste20-like kinases 1 and 2, large tumor suppressor kinases 1 and 2, and β-TrCP-mediated ubiquitination . The major products formed from these reactions are phosphorylated and dephosphorylated forms of "this compound" .

Aplicaciones Científicas De Investigación

“Taz posa” has a wide range of scientific research applications. It is extensively studied in the context of organ development, tissue regeneration, and tumor progression . In cancer research, “this compound” is associated with tumor growth and metastasis, making it a potential target for cancer therapy . Additionally, it plays a role in the self-renewal of embryonic and mesenchymal stem cells, making it relevant in regenerative medicine .

Mecanismo De Acción

The mechanism of action of “Taz posa” involves its role as a transcriptional coactivator with PDZ-binding motif . It interacts with various transcription factors to regulate gene expression, particularly in the Hippo signaling pathway . When the Hippo pathway is inactive, “this compound” is dephosphorylated and localized in the nucleus, where it activates target genes involved in cell proliferation and survival .

Comparación Con Compuestos Similares

“Taz posa” is often compared with yes-associated protein due to their structural and functional similarities . Both compounds are encoded by paralogous genes and play redundant roles in the regulation of cell proliferation and migration . “this compound” can be distinguished from yes-associated protein based on its genetic, structural, and functional aspects . Other similar compounds include transcriptional enhancer factor domain family members and large tumor suppressor kinases .

Propiedades

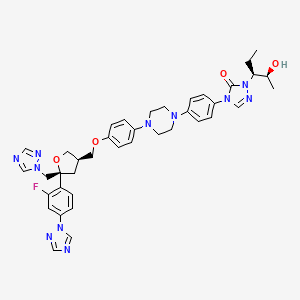

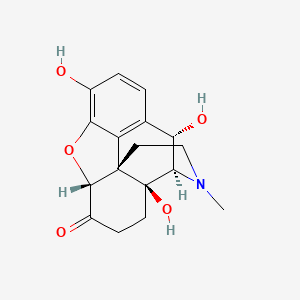

Fórmula molecular |

C39H44FN11O4 |

|---|---|

Peso molecular |

749.8 g/mol |

Nombre IUPAC |

4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1 |

Clave InChI |

FQTNOMZYUNLLJQ-AEGYNBBGSA-N |

SMILES isomérico |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

SMILES canónico |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)